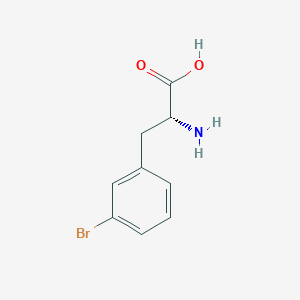

3-Bromo-D-phenylalanine

Descripción general

Descripción

3-Bromo-D-phenylalanine is a biochemical used for proteomics research . It has a molecular formula of C9H10BrNO2 and a molecular weight of 244.1 . It can be used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of α-Amino Acids like 3-Bromo-D-phenylalanine can be achieved through the amination of alpha-bromocarboxylic acids . The bromoacids, in turn, are conveniently prepared from carboxylic acids by reaction with Br2 + PCl3 .Chemical Reactions Analysis

3-Bromo-D-phenylalanine can be used in the synthesis of various chemical compounds, such as 3-(Methylsulfonyl)-D-phenylalanine Hydrochloride .Physical And Chemical Properties Analysis

3-Bromo-D-phenylalanine appears as a white powder . It has a molecular weight of 244.1 and a molecular formula of C9H10BrNO2 . It’s recommended to store it at 4° C .Aplicaciones Científicas De Investigación

Protein Engineering

3-Bromo-D-phenylalanine is used in protein engineering, particularly in the engineering of phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL). The engineered PcPAL variants are active towards challenging, highly valuable di-substituted substrates, such as the l-DOPA precursor 3,4-dimethoxy-l-phenylalanine or the 3-bromo-4-methoxy-phenylalanine .

Biocatalytic Synthesis of Phenylalanine Analogues

The biocatalytic synthesis of l- and d-phenylalanine analogues of high synthetic value have been developed using mutant variants of phenylalanine ammonia lyase from Petroselinum crispum as biocatalysts . This includes the production of valuable phenylalanines, such as (S)-m-methoxyphenylalanine, (S)-p-bromophenylalanine, (S)-m-(trifluoromethyl)phenylalanine, ®-p-methylphenylalanine, and ®-m-(trifluoromethyl)phenylalanine .

Facile Removal of Leader Peptides from Lanthipeptides

3-Bromo-L-phenylalanine is applied in the facile removal of leader peptides from lanthipeptides by incorporation of a hydroxy acid .

Pharmaceutical Industry

Substituted phenylalanines, including 3-Bromo-D-phenylalanine, are important chiral building blocks for the pharmaceutical industry. Their incorporation into small-molecule therapeutic agents, or peptides and proteins, is commonly approached .

Green Alternatives for Production of Valuable Synthons

Biocatalytic procedures continuously emerged with the aim to provide green alternatives for the production of these valuable synthons. Phenylalanine ammonia lyases (PALs), which include 3-Bromo-D-phenylalanine, are among the most studied biocatalysts for the production of optically pure d- and l-phenylalanine analogues .

Industrial Processes

PAL-based industrial processes are already known, such as the multitone scale production of (S)-2,3-dihydro-1H-indole-2-carboxylic acid by DSM (Netherlands) .

Safety and Hazards

Direcciones Futuras

3-Bromo-D-phenylalanine has been used in the synthesis of various chemical compounds, such as 3-(Methylsulfonyl)-D-phenylalanine Hydrochloride, which has been found to be a potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for treating dry eye . Future research may focus on further exploring its potential applications in medicine and other fields .

Mecanismo De Acción

Target of Action

3-Bromo-D-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It serves as a building block for proteins and is involved in the synthesis of other important molecules, including tyrosine, dopamine, norepinephrine, and epinephrine . Therefore, the primary targets of 3-Bromo-D-phenylalanine are likely to be the enzymes and biochemical pathways involved in these processes.

Mode of Action

Phenylalanine is known to influence the secretion of anabolic hormones and supply fuel during exercise . It also affects mental performance during stress-related tasks and prevents exercise-induced muscle damage .

Biochemical Pathways

Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine . As a derivative of phenylalanine, 3-Bromo-D-phenylalanine might affect similar biochemical pathways.

Pharmacokinetics

The compound’s boiling point is predicted to be around 3684±320 °C , and its density is approximately 1.588±0.06 g/cm3 . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

3-Bromo-D-phenylalanine can be used in the synthesis of various chemical compounds, such as 3-(Methylsulfonyl)-D-phenylalanine Hydrochloride . This compound has been found to be a potent LFA-1/ICAM-1 Antagonist SAR 1118, which is used as an ophthalmic solution for treating dry eye . Therefore, the molecular and cellular effects of 3-Bromo-D-phenylalanine’s action could be related to these therapeutic applications.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMOHOYNMWWBAU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427562 | |

| Record name | 3-BROMO-D-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99295-78-0 | |

| Record name | 3-Bromo-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99295-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-BROMO-D-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1277593.png)

![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)

![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)